EMPO
Overview
Description
EMPO is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Mechanism of Action
Target of Action
EMPO is a hydrophilic cyclic nitrone spin trap . Its primary targets are free radicals, specifically superoxide radicals . These radicals are unstable molecules that can cause damage to cells in the body. By trapping these radicals, this compound helps to mitigate their harmful effects .
Mode of Action
This compound interacts with its targets (free radicals) by forming a relatively stable adduct . This adduct is formed when this compound traps a superoxide radical, resulting in a stable complex that has an Electron Paramagnetic Resonance (EPR) spectrum similar to the respective DMPO adduct . This interaction helps to neutralize the damaging effects of the free radicals .
Biochemical Pathways
It is known that this compound plays a role in the oxidative stress pathway . By trapping free radicals, this compound can potentially influence various biochemical reactions and pathways that are affected by these radicals .
Pharmacokinetics
It is known that this compound is a hydrophilic compound , which suggests that it may have good bioavailability and could be distributed throughout the body effectively.
Result of Action
The primary result of this compound’s action is the neutralization of free radicals, specifically superoxide radicals . This can help to protect cells from the damaging effects of these radicals, potentially preventing or mitigating conditions associated with oxidative stress .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the stability of the superoxide adduct formed by this compound is dependent on the steric environment of the nitroxyl group . Additionally, the lipophilicity of this compound and its derivatives can influence their ability to detect radicals formed during lipid peroxidation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMPO typically involves multi-step organic reactions. One common method includes the esterification of 2H-Pyrrole-2-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often require heating under reflux to drive the reaction to completion. The resulting ester is then subjected to oxidation to introduce the 1-oxide functional group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis. The purification of the final product is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
EMPO undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the 1-oxide group back to its parent form.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Nucleophiles: Halides, amines, and alcohols are common nucleophiles used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
EMPO has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-3-methyl-, (2S,3S)-: This compound shares a similar pyrrole core but differs in the position and type of substituents.
Ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate: Another related compound with variations in the ester and oxide groups.
Uniqueness
The uniqueness of EMPO lies in its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in various fields of research make it a valuable compound.
Properties
IUPAC Name |
ethyl 2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-3-12-7(10)8(2)5-4-6-9(8)11/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPNDONTVPDUFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC=[N+]1[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479073 | |
Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61856-99-3 | |
Record name | 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-2-methyl-, ethyl ester, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80479073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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